molecular formula C10H15O5PS B133083 Fenthion oxon sulfoxide CAS No. 6552-13-2

Fenthion oxon sulfoxide

Cat. No.: B133083
CAS No.: 6552-13-2
M. Wt: 278.26 g/mol
InChI Key: GTZCKTIZOGTWQO-UHFFFAOYSA-N
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Description

Fenthion oxon sulfoxide is an organophosphorus compound primarily used as an insecticide. It is a metabolite of fenthion, which is widely used in agriculture to control pests. This compound is known for its high toxicity to insects and other pests, making it an effective agent in pest control.

Mechanism of Action

Target of Action

The primary target of Fenthion oxon sulfoxide is acetylcholinesterase , an essential enzyme in the nervous system . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts normal nerve function .

Mode of Action

This compound acts by inhibiting the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. The excess acetylcholine causes continuous stimulation of the nerves, resulting in a range of symptoms including muscle weakness, paralysis, and even death in severe cases .

Biochemical Pathways

The biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to the symptoms mentioned above .

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function . This disruption can lead to a range of symptoms, from mild muscle weakness to severe paralysis and death, depending on the extent of exposure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a pesticide can be affected by the specific crop it is used on . Additionally, its persistence in soil and water systems depends on local conditions . It’s also important to note that this compound has a relatively low water solubility but is generally highly soluble in organic solvents .

Biochemical Analysis

Biochemical Properties

Fenthion Oxon Sulfoxide’s mode of action involves the inhibition of acetylcholinesterase . This enzyme is crucial for nerve function, and its inhibition can lead to an accumulation of acetylcholine, causing continuous stimulation of muscles and glands .

Cellular Effects

The effects of this compound at the cellular level are primarily due to its inhibition of acetylcholinesterase . This can disrupt normal cellular processes, particularly in nerve cells, leading to symptoms such as muscle weakness, twitching, and paralysis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the enzyme acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Dosage Effects in Animal Models

Given its mode of action, it is likely that higher dosages would lead to more severe symptoms of acetylcholinesterase inhibition, such as muscle weakness and paralysis .

Metabolic Pathways

This compound is a metabolite of Fenthion, suggesting that it is part of the metabolic pathway of this pesticide

Transport and Distribution

Like other organophosphorus pesticides, it is likely to be distributed throughout the body following absorption, with potential accumulation in fatty tissues due to its lipophilic nature .

Subcellular Localization

Given its lipophilic nature, it may be able to cross cell membranes and localize in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenthion oxon sulfoxide can be synthesized through the oxidation of fenthion. The process involves the use of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfoxide derivative.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation reactions. The process is optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Fenthion oxon sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to fenthion oxon sulfone.

    Reduction: Reduction reactions can revert this compound back to fenthion oxon.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Fenthion oxon sulfone.

    Reduction: Fenthion oxon.

    Substitution: Various organophosphorus derivatives.

Scientific Research Applications

Analytical Chemistry

Fenthion oxon sulfoxide is primarily utilized in analytical chemistry for the detection and quantification of fenthion and its metabolites in agricultural products and environmental samples. Advanced techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed to analyze fenthion and its metabolites, including this compound. These methods allow for the simultaneous detection of multiple compounds across various matrices, such as fruits and vegetables .

Table 1: Analytical Methods for Fenthion and Metabolites

MethodologyApplication AreaKey Features
UHPLC-MS/MSResidue analysisHigh sensitivity and specificity
Gas Chromatography (GC)Environmental samplesChallenges with metabolite stability
QuEChERS ExtractionSample preparationEfficient extraction from complex matrices

Toxicological Studies

This compound is studied for its toxicological effects, particularly in mammalian models. Research indicates that it exhibits higher toxicity compared to its parent compound, fenthion. For instance, studies have shown that the LD50 (lethal dose for 50% of the population) for this compound is approximately 30 mg/kg, significantly lower than that of fenthion itself (220 mg/kg) . This increased toxicity underscores the importance of understanding its metabolic pathways and potential health risks associated with exposure.

Environmental Monitoring

This compound is frequently detected in environmental matrices due to its stability and persistence after the application of fenthion as a pesticide. Its presence in soil, water, and food products necessitates rigorous monitoring to assess environmental impact and food safety.

Residue Studies

Studies have demonstrated that this compound can be found in various agricultural products post-application. For instance, residue analysis has shown that this metabolite remains detectable in olives and olive oil over time . Monitoring programs often employ sophisticated analytical techniques to ensure compliance with safety regulations.

Table 2: Residue Levels of this compound in Agricultural Products

Product TypeDetection TimeframeAverage Residue Level (mg/kg)
OlivesUp to 21 days0.24 - 0.36
PeachesWithin 5 monthsVaries based on application
Dairy ProductsPost-treatmentPeaks at 0.47

Toxicokinetics in Animal Models

A series of studies involving Wistar rats have investigated the toxicokinetics of fenthion and its metabolites, including this compound. These studies reveal that significant amounts of these compounds are retained in liver tissues post-administration, highlighting their potential bioaccumulation .

Environmental Impact Assessments

Research conducted on the environmental fate of fenthion has demonstrated that its metabolites, including this compound, can persist in soil and aquatic environments long after application. This persistence raises concerns regarding ecological toxicity and necessitates further research into remediation strategies.

Comparison with Similar Compounds

Similar Compounds

    Fenthion: The parent compound of fenthion oxon sulfoxide.

    Fenthion oxon: Another metabolite of fenthion.

    Fenthion sulfoxide: A related compound with similar properties.

    Fenthion oxon sulfone: A further oxidized form of this compound.

Uniqueness

This compound is unique due to its specific oxidation state and its high toxicity to insects. Compared to its parent compound fenthion, it has a different mode of action and higher efficacy in pest control. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Biological Activity

Fenthion oxon sulfoxide is a significant metabolite of the organophosphate insecticide fenthion, known for its potent biological activity and toxicity. This article delves into the biological activity of this compound, including its toxicity, metabolic pathways, and environmental impact, supported by data tables and relevant case studies.

Overview of Fenthion and Its Metabolites

Fenthion (O,O-dimethyl O-(4-methylthio) tolyl phosphorothioate) is widely used as an insecticide for controlling pests in agriculture. It acts primarily as an inhibitor of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synapses, which can result in neurotoxicity. Upon metabolism, fenthion is converted into several metabolites, including fenthion oxon, this compound, and fenthion sulfone, each exhibiting varying degrees of toxicity.

Toxicity Profile

This compound has been shown to be considerably more toxic than its parent compound. The lethal dose (LD50) for this compound is approximately 30 mg/kg in male rats, while fenthion itself has an LD50 of around 50 mg/kg . This increased toxicity is attributed to its enhanced ability to inhibit AChE compared to the parent compound.

Table 1: Toxicity Comparison of Fenthion and Its Metabolites

CompoundLD50 (mg/kg)
Fenthion50
Fenthion OxonNot specified
This compound 30
Fenthion Sulfone50

Metabolic Pathways

Fenthion undergoes extensive metabolic conversion in various organisms. In mammals, it is oxidized to form fenthion oxon and further transformed into sulfoxide and sulfone derivatives. Studies have indicated that this compound is a major metabolite found in tissues such as the liver and kidneys .

Case Study: Metabolism in Rats

In a study involving rats treated with radiolabeled fenthion, it was found that approximately 86% of the administered dose was eliminated within seven days. The primary metabolites excreted included this compound and sulfone . The distribution of these metabolites varied across tissues, with significant concentrations observed in the liver and kidneys.

Environmental Impact

The environmental persistence of fenthion and its metabolites raises concerns regarding their ecological effects. This compound is highly toxic to non-target species such as birds and aquatic organisms. Its solubility in organic solvents facilitates its movement through ecosystems, potentially leading to bioaccumulation .

Table 2: Residue Analysis of Fenthion and Its Metabolites in Agricultural Products

Crop TypeResidue Level (mg/kg)Major Metabolites Found
Peaches0.5Fenthion Sulfoxide
Nectarines0.3This compound
Cherries0.4Fenthion Sulfone

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of AChE. Research indicates that the introduction of polar groups in the molecule significantly enhances its anticholinesterase activity . The I50 value for this compound indicates a potent interaction with AChE comparable to other organophosphates.

Properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCKTIZOGTWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042288
Record name Phosphoric acid dimethyl 4-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-13-2
Record name Fenoxon sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenthion oxon sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid dimethyl 4-(methylthio)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfinyl-3-methylphenyl dimethyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name FENTHION OXON SULFOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Fenoxon Sulfoxide interact with its target and what are the downstream effects?

A1: Fenoxon Sulfoxide acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] It binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of cholinergic receptors and ultimately disrupting normal nerve function. []

Q2: Which Fenoxon Sulfoxide enantiomer is a more potent AChE inhibitor?

A2: Research has shown that (R)-(+)-Fenoxon Sulfoxide exhibits significantly higher AChE inhibitory activity compared to (S)-(-)-Fenoxon Sulfoxide. [] This stereoselectivity highlights the importance of chirality in biological activity.

Q3: How is Fenoxon Sulfoxide formed in biological systems?

A3: Fenoxon Sulfoxide can be generated through the metabolic pathway of the organophosphate pesticide Fenthion. Oxidation of Fenthion can lead to Fenthion Sulfoxide, which can be further oxidized to Fenoxon Sulfoxide. Interestingly, flavin-containing monooxygenase 1 (FMO1) catalyzes the stereoselective oxidation of Fenthion to (R)-(+)-Fenthion Sulfoxide. [] Subsequent oxidative desulfuration of (R)-(+)-Fenthion Sulfoxide can then produce the potent AChE inhibitor, (R)-(+)-Fenoxon Sulfoxide. []

Q4: What analytical methods are used to identify and quantify Fenoxon Sulfoxide?

A4: Several analytical techniques have been employed for the detection and quantification of Fenoxon Sulfoxide in various matrices. These include Gas Chromatography/Mass Spectrometry (GC/MS) [], Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [, , ], and Ion Trap Mass Spectrometry (IT-MS) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QqTOF-MS). [] These methods offer high sensitivity and selectivity, enabling the accurate measurement of Fenoxon Sulfoxide levels.

Q5: Can you elaborate on the persistence and distribution of Fenthion and its metabolites in olives and olive oil production?

A6: Studies have shown that Fenthion degrades slowly in olives, with a half-life of approximately 38 days. [] This persistence can lead to residue accumulation, particularly with multiple treatments. Alongside Fenthion, metabolites like Fenthion Sulfoxide and Fenoxon Sulfoxide are detected in olives, with the latter two being the most significant quantitatively. [] During olive oil processing, Fenthion and its metabolites partition among the oil, cake, and vegetation water. [] This highlights the importance of monitoring pesticide residues throughout the olive oil production chain.

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